Cas no 174465-38-4 (1-(Cyclohexylcarbonyl)-L-proline)

1-(Cyclohexylcarbonyl)-L-proline is a chiral proline derivative characterized by its cyclohexylcarbonyl substitution, which enhances its steric and electronic properties. This compound is commonly utilized in peptide synthesis and asymmetric catalysis due to its ability to induce conformational constraints and improve stereoselectivity. Its rigid cyclohexyl moiety contributes to increased stability and controlled reactivity, making it valuable in the design of peptidomimetics and organocatalysts. The L-proline backbone ensures compatibility with biological systems, while the cyclohexylcarbonyl group offers tailored hydrophobicity for specific applications. This derivative is particularly useful in medicinal chemistry and materials science, where precise molecular control is essential.
1-(Cyclohexylcarbonyl)-L-proline structure
174465-38-4 structure
Product Name:1-(Cyclohexylcarbonyl)-L-proline
CAS No:174465-38-4
MF:C12H19NO3
MW:225.284163713455
CID:1360049
PubChem ID:1522268
Update Time:2025-05-20

1-(Cyclohexylcarbonyl)-L-proline Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 1-(cyclohexylcarbonyl)-
    • (2S)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
    • (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
    • AKOS010373431
    • (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylicacid
    • 174465-38-4
    • F21074
    • (2S)-1-CYCLOHEXANECARBONYLPYRROLIDINE-2-CARBOXYLIC ACID
    • (Cyclohexanecarbonyl)-l-proline
    • 1-(cyclohexylcarbonyl)-L-proline
    • CS-0271606
    • SCHEMBL5743117
    • 1-(Cyclohexylcarbonyl)-L-proline
    • Inchi: 1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1
    • InChI Key: HAKVQQRIKXMAJZ-JTQLQIEISA-N
    • SMILES: O=C(C1CCCCC1)N1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 225.13657
  • Monoisotopic Mass: 225.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61

1-(Cyclohexylcarbonyl)-L-proline Pricemore >>

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$ 50.00 2022-06-06
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Additional information on 1-(Cyclohexylcarbonyl)-L-proline

1-(Cyclohexylcarbonyl)-L-proline: A Versatile Compound in Medicinal Chemistry

1-(Cyclohexylcarbonyl)-L-proline (CAS No. 174465-38-4) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as Cyclohexylcarbonyl-L-proline, is a derivative of L-proline, a non-essential amino acid that plays a crucial role in various biological processes. The cyclohexylcarbonyl group attached to the L-proline backbone imparts additional stability and functional versatility, making it an attractive candidate for drug development.

The chemical structure of 1-(Cyclohexylcarbonyl)-L-proline consists of a proline ring with a cyclohexylcarbonyl moiety attached to the nitrogen atom. This structure provides a balance between hydrophobic and hydrophilic properties, which is essential for optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and efficacy of drug candidates.

In the context of medicinal chemistry, 1-(Cyclohexylcarbonyl)-L-proline has been explored for its potential as a building block in the synthesis of more complex molecules. Its ability to form stable amide bonds makes it an ideal precursor for the development of peptidomimetics and other bioactive compounds. Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides, often with improved stability and reduced susceptibility to enzymatic degradation.

One of the key areas where 1-(Cyclohexylcarbonyl)-L-proline has shown promise is in the treatment of neurodegenerative diseases. Research has demonstrated that this compound can modulate specific signaling pathways involved in neuronal survival and function. For instance, studies have shown that derivatives of Cyclohexylcarbonyl-L-proline can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This property makes it a valuable lead compound for developing novel therapeutic agents targeting neurodegenerative disorders.

Beyond neurodegenerative diseases, 1-(Cyclohexylcarbonyl)-L-proline has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, arthritis, and certain types of cancer. Preclinical studies have indicated that this compound can reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest that Cyclohexylcarbonyl-L-proline could be developed into an effective anti-inflammatory drug with broad therapeutic applications.

The pharmacological profile of 1-(Cyclohexylcarbonyl)-L-proline has been further characterized through various in vitro and in vivo experiments. In cell culture studies, it has been shown to exhibit low cytotoxicity, which is a crucial factor for ensuring safety during clinical trials. Additionally, animal models have demonstrated that this compound can effectively cross the blood-brain barrier, making it suitable for central nervous system (CNS) disorders.

The synthesis of 1-(Cyclohexylcarbonyl)-L-proline involves several well-established chemical reactions, including peptide coupling and cyclization steps. The availability of high-purity starting materials and optimized reaction conditions ensures consistent quality and yield in large-scale production. This makes it an attractive option for pharmaceutical companies looking to develop new drugs based on this compound.

In conclusion, 1-(Cyclohexylcarbonyl)-L-proline (CAS No. 174465-38-4) represents a promising molecule with diverse applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and design of novel drugs targeting a wide range of diseases.

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